5-Bromo-2-isopropoxy-4-methylpyridine
Overview
Description
5-Bromo-2-isopropoxy-4-methylpyridine is a chemical compound with the CAS Number: 1239611-37-0 . It has a molecular weight of 230.1 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isopropoxy-4-methylpyridine is 1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-isopropoxy-4-methylpyridine are not available, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis of Novel Derivatives
5-Bromo-2-isopropoxy-4-methylpyridine has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and have shown significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Ligand Complexation
It's been involved in the synthesis of tridentate ligands based on substituted bipyridine, which are suited for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Halogen-Rich Intermediates for Synthesis
This compound has been used in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry for synthesizing pentasubstituted pyridines (Wu et al., 2022).
Schiff Base Compounds
It is utilized in the synthesis of Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which have shown excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Halogen Bonding and N-Arylation
The compound has been studied for its role in halogen bonding and N-arylation processes in chemistry, particularly in the interplay with haloarenenitriles (Baykov et al., 2021).
Antiviral Activity
Derivatives of 5-Bromo-2-isopropoxy-4-methylpyridine have been evaluated for antiviral activity, particularly against DNA viruses and retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Structural and Thermal Analysis
Its derivatives have been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which were studied for their structural and thermal properties (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPMHCTVQPXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxy-4-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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